2-Fluoro-4-pentafluoroethyl-5-trifluoromethyl-pyridine is a highly fluorinated pyridine derivative notable for its unique chemical properties, including high thermal stability and resistance to oxidation. The presence of multiple fluorine atoms enhances its electronic characteristics, making it an interesting compound for various applications in chemistry and biology.
Common reagents for these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction.
The biological activity of 2-Fluoro-4-pentafluoroethyl-5-trifluoromethyl-pyridine is an area of ongoing research. The compound's fluorinated nature enhances its binding affinity to certain molecular targets, which can influence enzyme activity and receptor interactions. This property makes it a candidate for further exploration in pharmacological applications, particularly in drug development and radiolabeling techniques.
The synthesis of 2-Fluoro-4-pentafluoroethyl-5-trifluoromethyl-pyridine typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the Suzuki–Miyaura coupling, which utilizes a boron reagent and a halogenated pyridine under palladium catalysis. This method is favored due to its mild reaction conditions and high tolerance for various functional groups.
Other methods may include electrophilic aromatic substitution reactions where fluorinated reagents are used to introduce fluorine into the aromatic system.
2-Fluoro-4-pentafluoroethyl-5-trifluoromethyl-pyridine has a wide array of applications:
Studies on the interactions of 2-Fluoro-4-pentafluoroethyl-5-trifluoromethyl-pyridine with biological targets are crucial for understanding its potential therapeutic uses. The presence of multiple fluorine atoms may enhance its lipophilicity, affecting how it interacts with cellular membranes and proteins. Further research is needed to elucidate specific interaction pathways and mechanisms of action.
2-Fluoro-4-pentafluoroethyl-5-trifluoromethyl-pyridine can be compared with other fluorinated pyridines, highlighting its unique characteristics:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Fluoropyridine | C5H4F | Simpler structure with one fluorine atom |
| 4-Fluoropyridine | C5H4F | Fluorine at a different position |
| Pentafluoropyridine | C5F5 | Fully substituted with five fluorine atoms |
| 2-Chloro-4-iodo-5-trifluoromethyl-pyridine | C6H2ClF3I | Contains chlorine and iodine alongside trifluoromethyl group |
The unique combination of fluorine atoms in 2-Fluoro-4-pentafluoroethyl-5-trifluoromethyl-pyridine imparts distinct electronic properties and reactivity that differentiate it from these similar compounds. Its specific arrangement allows for tailored applications in various fields, particularly in medicinal chemistry and materials science.
The systematic IUPAC name 2-fluoro-4-pentafluoroethyl-5-trifluoromethyl-pyridine unambiguously defines its structure. The pyridine ring is substituted with:
Its molecular formula is C₈H₂F₉N, with a molecular weight of 299.11 g/mol (calculated from ). The SMILES notation Fc1cc(C(F)(F)F)c(C(F)(F)F)cn1 and InChI key DFNQBXZKPUBEIX-UHFFFAOYSA-N (derived from ) provide machine-readable identifiers. X-ray crystallography or NMR spectroscopy would confirm the planar pyridine ring and substituent orientations, though specific structural data for this compound remain unpublished.
Fluorinated pyridines gained prominence in the late 20th century as agrochemical and pharmaceutical industries sought thermally stable, bioavailable compounds. The synthesis of 2-fluoro-4-pentafluoroethyl-5-trifluoromethyl-pyridine builds on methodologies developed for trifluoromethylpyridines (TFMPs), which were first industrialized in the 1980s. Early routes involved chlorine/fluorine exchange reactions using trichloromethylpyridine precursors. For example, 2-chloro-5-(trichloromethyl)pyridine could be fluorinated at elevated temperatures (>300°C) with catalysts like iron fluoride to introduce CF₃ groups. The direct fluorination of pyridine derivatives using fluorine-iodine mixtures, as reported by Chambers et al. (1999), provided a pathway to 2-fluoro-substituted analogs.
This compound belongs to a subclass of polyfluorinated pyridines distinguished by multiple electron-withdrawing groups (EWGs). Compared to simpler derivatives like 2-fluoro-4-(trifluoromethyl)pyridine, the pentafluoroethyl group enhances lipophilicity and metabolic stability. Such properties are critical in agrochemicals, where resistance to hydrolysis and UV degradation is paramount.